1-(3-CHLOROBENZOYL)-3-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Overview
Description
1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorobenzoyl group, a methyl-substituted phenyl group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea typically involves the following steps:
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Formation of the Chlorobenzoyl Intermediate:
- React 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
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Formation of the Oxazolo[4,5-b]Pyridine Intermediate:
- Synthesize the oxazolo[4,5-b]pyridine moiety through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde.
- Reaction conditions: Acidic or basic catalysis, depending on the specific aldehyde used.
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Coupling Reaction:
- Couple the 3-chlorobenzoyl chloride with the oxazolo[4,5-b]pyridine intermediate in the presence of a base (e.g., triethylamine) to form the desired thiourea compound.
- Reaction conditions: Room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study biological pathways involving thiourea derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxazolo[4,5-b]pyridine moiety may play a crucial role in binding to specific sites on the target molecules.
Comparison with Similar Compounds
1-(3-Chlorobenzoyl)-3-Phenylthiourea: Lacks the oxazolo[4,5-b]pyridine moiety.
1-(3-Chlorobenzoyl)-3-(2-Methylphenyl)Thiourea: Lacks the oxazolo[4,5-b]pyridine moiety.
1-(3-Chlorobenzoyl)-3-(2-Methyl-5-Phenyl)Thiourea: Lacks the oxazolo[4,5-b]pyridine moiety.
Uniqueness: 1-(3-Chlorobenzoyl)-3-(2-Methyl-5-{[1,3]Oxazolo[4,5-b]Pyridin-2-yl}Phenyl)Thiourea is unique due to the presence of the oxazolo[4,5-b]pyridine moiety, which may confer specific binding properties and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
3-chloro-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S/c1-12-7-8-14(20-25-18-17(28-20)6-3-9-23-18)11-16(12)24-21(29)26-19(27)13-4-2-5-15(22)10-13/h2-11H,1H3,(H2,24,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRZDHMAKWNES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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